molecular formula C14H21BO2 B1316008 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 401797-00-0

2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1316008
CAS No.: 401797-00-0
M. Wt: 232.13 g/mol
InChI Key: HWIMTTLCFONAAB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 401797-00-0) is a high-purity pinacol boronic ester derivative supplied for research applications in chemical synthesis and material science . This compound, with the molecular formula C14H21BO2 and a molecular weight of 232.13 g/mol, serves as a versatile and stable building block in cross-coupling reactions, most notably in the Suzuki-Miyaura reaction . Its primary research value lies in its application as an advanced synthetic intermediate for constructing complex biaryl structures, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and organic materials. The 3,4-dimethylphenyl substituent influences the compound's reactivity and steric profile, making it valuable for exploring structure-activity relationships and synthesizing novel, multi-substituted aromatic systems. For safe handling and to maintain stability, this product should be stored under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-7-8-12(9-11(10)2)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIMTTLCFONAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579280
Record name 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401797-00-0
Record name 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne is rapid and efficient, producing the corresponding alkyl or alkenylborane . This method is favored due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of metal ion catalysts and promoters to enhance the reaction rate and yield. The process is carried out in a controlled environment to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reactions are typically carried out under mild conditions, making them suitable for a wide range of substrates .

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Organic Synthesis

Role as a Reagent:
This compound is widely utilized in organic synthesis as a reagent for creating complex organic molecules. Its ability to participate in various reactions allows chemists to develop new compounds with desired properties. Notably, it facilitates the formation of boryl-functionalized compounds that are essential for subsequent transformations in organic chemistry .

Case Study:
In a study focused on the diboration of 1,3-diynes using platinum catalysts, 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was employed to achieve selective mono- and diboration products. The results demonstrated high yields and selectivity in synthesizing boryl-functionalized enynes that serve as valuable intermediates in organic synthesis .

Pharmaceutical Development

Enhancing Drug Candidates:
The compound plays a crucial role in drug discovery and development. It is used to modify drug candidates to enhance their efficacy and bioavailability. The introduction of boron functionalities can significantly impact the pharmacokinetic properties of medicinal compounds .

Example Application:
Research has shown that incorporating boron-containing moieties can improve the stability and activity of certain pharmaceutical agents. For instance, studies have indicated that boryl groups can facilitate interactions with biological targets, leading to increased potency and reduced side effects in drug formulations .

Material Science

Development of Advanced Materials:
In material science, this compound is utilized in the development of advanced materials such as polymers and coatings. Its incorporation into polymer matrices can enhance properties like durability and thermal stability .

Research Findings:
Recent studies have highlighted the use of this compound in creating high-performance coatings that exhibit improved mechanical properties and resistance to environmental degradation. These advancements are particularly relevant for applications in electronics and protective materials .

Bioconjugation

Facilitating Biomolecule Attachment:
The compound is also employed in bioconjugation techniques where it aids in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted therapies and diagnostics in biomedicine .

Case Study:
In bioconjugation studies, researchers have utilized boron-based compounds to create stable linkages between antibodies and drug molecules. This method enhances the specificity and effectiveness of therapeutic agents by ensuring targeted delivery to diseased tissues .

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisVersatile reagent for creating complex organic moleculesHigh yields in diboration reactions; valuable intermediates for further transformations
Pharmaceutical DevelopmentModifies drug candidates to enhance efficacy and bioavailabilityImproved pharmacokinetic properties; increased potency through boron functionalities
Material ScienceDevelopment of advanced materials like polymers and coatingsEnhanced mechanical properties; improved durability against environmental degradation
BioconjugationAids in attaching biomolecules for targeted therapiesStable linkages between antibodies and drugs; enhanced specificity for therapeutic delivery

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric properties of aryl substituents significantly influence the reactivity, stability, and application of dioxaborolane derivatives. Below is a comparative table:

Compound Name (Reference) Substituents Electronic Effect Steric Hindrance Synthesis Yield Key Applications
Target Compound (3,4-dimethylphenyl) 3-CH₃, 4-CH₃ Electron-donating Moderate 68% Proteomics, organic synthesis
2-(4-Methoxyphenyl) 4-OCH₃ Electron-donating Low 83% Suzuki couplings, catalysis
2-(2,6-Dimethylphenyl) 2-CH₃, 6-CH₃ Electron-donating High Not reported Sterically hindered reactions
2-(3,5-Dichlorophenyl) 3-Cl, 5-Cl Electron-withdrawing Low Not reported Cross-coupling, pharmaceuticals
2-(3-(Methylsulfonyl)phenyl) 3-SO₂CH₃ Electron-withdrawing Moderate Not reported Drug development, enzyme studies
Electronic Effects
  • Electron-donating groups (e.g., CH₃, OCH₃) : Stabilize the boron center, reducing electrophilicity but improving hydrolytic stability. For example, the target compound’s 3,4-dimethyl groups enhance stability, making it suitable for proteomic workflows .
  • Electron-withdrawing groups (e.g., Cl, SO₂CH₃) : Increase boron electrophilicity, accelerating reactions like Suzuki-Miyaura couplings. The 3,5-dichlorophenyl derivative () is likely more reactive in cross-couplings due to electron-deficient boron .
Steric Effects
  • Ortho-substituents (e.g., 2,6-dimethylphenyl) : Introduce significant steric hindrance, reducing accessibility to the boron atom. Such derivatives may require harsher reaction conditions .
  • Meta/para-substituents (e.g., 3,4-dimethylphenyl) : Offer moderate steric effects, balancing reactivity and stability for versatile applications .

Solubility and Stability

  • Hydrophobic groups (e.g., CH₃): The target compound’s methyl groups reduce polarity, favoring solubility in non-polar solvents (e.g., DCM, hexane) .
  • Polar groups (e.g., OCH₃, SO₂CH₃) : Derivatives like 4-methoxyphenyl () exhibit improved solubility in polar solvents (e.g., THF, dioxane), facilitating homogeneous reaction conditions .
  • Hydrolytic stability : Electron-donating substituents slow hydrolysis, whereas electron-withdrawing groups (e.g., Cl) may increase sensitivity to moisture .

Application-Specific Performance

  • Proteomics (Target compound) : The balance of stability and moderate reactivity makes it ideal for bioconjugation or affinity tagging .
  • Catalysis (4-Methoxyphenyl) : High yields in cross-couplings due to electron-donating effects and solubility .
  • Pharmaceuticals (Methylsulfonyl derivative) : The electron-withdrawing SO₂CH₃ group enhances interactions with biological targets, useful in enzyme inhibition studies .

Biological Activity

2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 401797-00-0) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activity, and relevant case studies.

The molecular formula of this compound is C14H21BO2 with a molecular weight of 232.13 g/mol. It appears as a white crystalline solid and has a melting point of approximately 35 °C. The compound is typically stored under refrigerated conditions (0-10 °C) to maintain its stability .

PropertyValue
CAS Number401797-00-0
Molecular FormulaC14H21BO2
Molecular Weight232.13 g/mol
AppearanceWhite crystalline solid
Melting Point35 °C
Purity≥98.0% (GC)

Biological Activity

Research into the biological activity of dioxaborolanes has highlighted their potential in various applications, particularly in medicinal chemistry. The compound's structure allows it to participate in reactions that can modify biological molecules or act as intermediates in drug synthesis.

Dioxaborolanes are known to interact with biological systems through several mechanisms:

  • Enzyme Inhibition : They can inhibit specific enzymes by forming stable complexes with active sites.
  • Targeting Biomolecules : Their ability to form covalent bonds with biomolecules enables them to modify proteins or nucleic acids.

Case Studies and Research Findings

Several studies have investigated the biological implications of dioxaborolanes:

  • Antitumor Activity : A study demonstrated that derivatives of dioxaborolanes exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key metabolic pathways essential for cancer cell survival .
  • Antibacterial Properties : Research indicated that certain dioxaborolane derivatives showed promising antibacterial activity against Gram-positive bacteria. This was linked to their ability to disrupt bacterial cell wall synthesis .
  • Neuroprotective Effects : Another study reported that dioxaborolanes could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. Table 1. Comparative Yields in Synthesis Methods

MethodCatalystSolventYield (%)Reference
Miyaura borylationPd(dppf)Cl₂Dioxane83
Microwave-assistedPd(OAc)₂/SPhosToluene89
ElectrochemicalDMF72

Q. Table 2. Regioselectivity in Photoredox Borylation

Arene SubstrateSolventmeta:para RatioReference
TolueneCH₃CN6:1
AnisoleTHF3:1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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